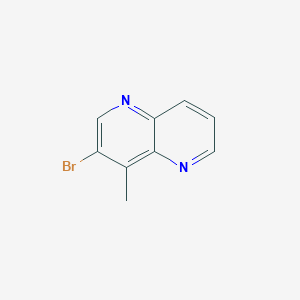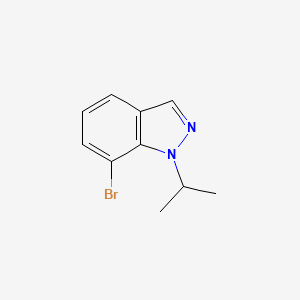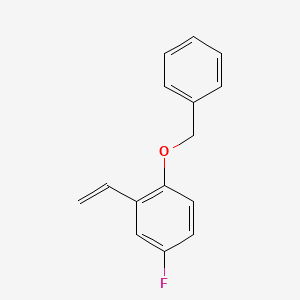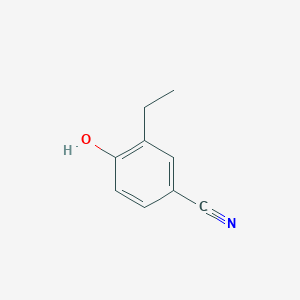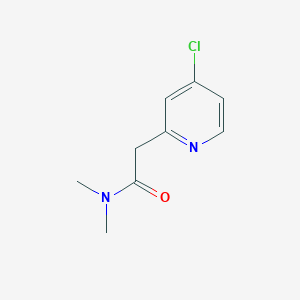
4-溴-1-氯-2-(丙-1-烯-2-基)苯
描述
Molecular Structure Analysis
The molecular structure of bromochlorobenzenes consists of a benzene ring substituted with a bromine atom and a chlorine atom . The exact positions of these substitutions can vary, and the specific structure of “4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene” is not specified in the available resources.科学研究应用
合成和生物学评价
Batool 等人(2014)的一项研究开发了一种合成(丙-2-炔氧基)苯衍生物的方法,包括 4-溴-2-氯-1-(丙-2-炔氧基)苯。该化合物显示出显着的抗脲酶和抗菌作用,表明在生物医学中的潜在应用 (Batool et al., 2014).
拮抗剂合成
程德举(2015)合成了一种中间化合物 4-溴-2-(溴甲基)-1-((4-氯苄基)氧基)苯,然后用它来创建一种新型的非肽 CCR5 拮抗剂。该拮抗剂显示出潜在的生物活性,表明在治疗性药物开发中的应用 (程德举, 2015).
结构表征
Jasinski 等人(2009)对相关化合物(2E)-3-(4-溴苯基)-1-(3-氯苯基)丙-2-烯-1-酮进行了结构研究。他们分析了它的分子结构和晶体堆积,这对于理解该化合物的性质和在材料科学中的潜在应用至关重要 (Jasinski et al., 2009).
树状硅碳烷合成
Casado 和 Stobart(2000)报道了在区域选择性氢化硅烷化过程中使用 1-溴-4-(丙-2-烯基)苯。该过程是合成改性硅碳烷树状聚合物的模块化方法的一部分,突出了该化合物在高级聚合物和材料科学中的用途 (Casado & Stobart, 2000).
作用机制
The mechanism of action of bromochlorobenzenes would depend on their specific use. For example, some bromochlorobenzenes are used as intermediates in the synthesis of other compounds . The specific mechanism of action for “4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene” is not provided in the available resources.
生化分析
Biochemical Properties
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene on cellular processes are diverse and depend on the type of cells involved. In hepatocytes, for instance, this compound can influence cell signaling pathways related to detoxification and metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and xenobiotic metabolism. Additionally, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of enzyme-substrate complexes that undergo further chemical transformations. Additionally, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene have been studied over various time periods. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene remains stable for extended periods when stored at room temperature, but its stability decreases when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene in animal models vary with different dosages. At low doses, this compound has been observed to induce mild changes in metabolic enzyme activity without causing significant toxicity. At higher doses, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can lead to adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing severe toxicity .
Metabolic Pathways
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can influence the levels of these metabolites, which may have downstream effects on cellular processes. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic fate .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can affect its bioavailability and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene is influenced by targeting signals and post-translational modifications. This compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene within specific organelles can impact its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
4-bromo-1-chloro-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVLGDAHVPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
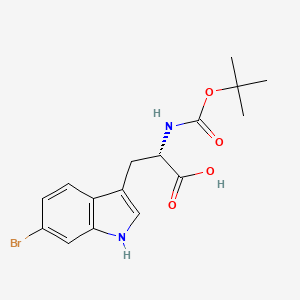
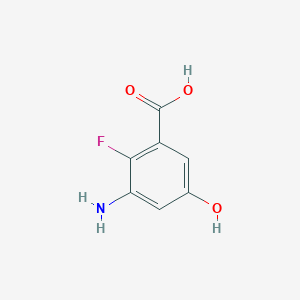

![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)

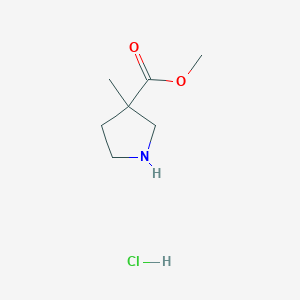
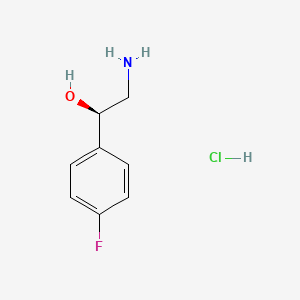
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)
